4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 667413-83-4
Cat. No.: VC2015708
Molecular Formula: C13H14ClN3OS
Molecular Weight: 295.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667413-83-4 |
|---|---|
| Molecular Formula | C13H14ClN3OS |
| Molecular Weight | 295.79 g/mol |
| IUPAC Name | 3-[(4-chloro-3-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-10-4-5-11(14)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
| Standard InChI Key | SLULHIPFPXTDPW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=NNC(=S)N2CC=C)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structure
The compound consists of a 1,2,4-triazole ring substituted at positions 4 and 5:
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Position 4: An allyl group (-CH₂CH=CH₂) attached to the triazole nitrogen.
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Position 5: A [(4-chloro-3-methylphenoxy)methyl] group, which includes a chlorine atom at the para position and a methyl group at the meta position of the phenoxy ring .
IUPAC Name and Identifiers
SMILES and 3D Conformer
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3D Structure: The triazole ring adopts a planar conformation, with the allyl and phenoxy groups positioned for potential π-π stacking and hydrophobic interactions .
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound typically involves three stages:
Triazole Ring Formation
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Cyclization: Reaction of hydrazine derivatives (e.g., hydrazinecarbothioamide) with carbon disulfide under basic conditions (e.g., KOH/ethanol) generates the 1,2,4-triazole-3-thione core .
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Alkylation: Introduction of the allyl group via nucleophilic substitution with allyl bromide or allyl chloride .
Functionalization of the Phenoxy Group
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Etherification: The 4-chloro-3-methylphenoxy methyl moiety is introduced using 4-chloro-3-methylphenol and a methylating agent (e.g., methyl iodide) under basic conditions .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict temperature control (<70°C) to avoid decomposition .
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Catalysts: Acidic or basic catalysts (e.g., HCl, NaOH) may accelerate cyclization or alkylation steps .
Physical and Chemical Properties
Key Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Predicted: ~372.8°C | |
| LogP | 3.29 | |
| TPSA | 39.94 Ų | |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
Biological Activity and Mechanisms
Antimicrobial Activity
Triazole-thiol derivatives are known for their broad-spectrum antimicrobial effects, attributed to:
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Metal Chelation: The thiol group binds to metal ions (e.g., Zn²⁺, Fe²⁺) in bacterial enzymes, disrupting catalytic activity .
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Membrane Permeability: The allyl group enhances lipophilicity (LogP = 3.29), facilitating penetration into microbial membranes .
In Vitro Studies (analogous compounds):
| Hazard Class | Hazard Statements | Source |
|---|---|---|
| Irritant | H302 (Harmful if swallowed), H315 (Causes skin irritation) | |
| Respiratory | H335 (May cause respiratory irritation) |
Research Applications and Future Directions
Drug Development
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Anticancer Agents: Triazole-thiols show cytotoxicity against cancer cell lines (e.g., HCT-116, T47D) .
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Antiviral Agents: The phenoxy methyl group may target viral proteases .
Structure-Activity Relationship (SAR)
| Substituent Modification | Effect on Activity |
|---|---|
| Allyl → Phenyl | Reduced membrane permeability |
| Cl → Br | Enhanced antibacterial potency |
| Methyl → Hydrogen | Decreased hydrophobicity |
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